![molecular formula C12H16N2O4 B111981 2-(2'-N-Boc-hydrazino)benzoic acid CAS No. 155290-47-4](/img/structure/B111981.png)
2-(2'-N-Boc-hydrazino)benzoic acid
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Overview
Description
2-(2’-N-Boc-hydrazino)benzoic acid, also known as 2-(N’-tert-Butoxycarbonylhydrazino)-benzoic acid, is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is primarily used in proteomics research and is known for its role in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-N-Boc-hydrazino)benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl (Boc) hydrazine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran (THF) and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2-(2’-N-Boc-hydrazino)benzoic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2’-N-Boc-hydrazino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-(2’-N-Boc-hydrazino)benzoic acid is utilized in diverse scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of 2-(2’-N-Boc-hydrazino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the presence of other reagents. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2’-N-Boc-hydrazino)benzoic acid include:
- 4-(2-N-Boc-hydrazino)benzoic acid
- 2-(N’-tert-Butoxycarbonylhydrazino)-benzoic acid .
Uniqueness
What sets 2-(2’-N-Boc-hydrazino)benzoic acid apart from similar compounds is its specific structure, which allows it to participate in unique chemical reactions and applications. Its versatility in various fields of research and industry highlights its importance as a valuable chemical compound .
Biological Activity
2-(2'-N-Boc-hydrazino)benzoic acid is a hydrazine derivative characterized by a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protected hydrazine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. The Boc group enhances the stability of the hydrazine functionality, making it suitable for various chemical transformations.
- Molecular Formula : C₁₁H₁₄N₂O₃
- Structure : The compound features a benzoic acid structure with a hydrazine functional group, which is protected by the Boc group.
Biological Activity
The biological activity of this compound is primarily attributed to the hydrazine moiety, which is known for its diverse biological properties, including:
The exact mechanism of action for this compound remains under investigation. However, hydrazines are known to interact with biological targets through several mechanisms:
- Enzyme Inhibition : Many hydrazine derivatives act as enzyme inhibitors, particularly in metabolic pathways related to cancer and infectious diseases.
- Radical Scavenging : Some studies suggest that hydrazines can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
Research Findings and Case Studies
Research on this compound is limited but suggests potential applications in drug development:
- Synthesis and Characterization : The synthesis typically involves protecting the hydrazine group with the Boc moiety, allowing for further functionalization without compromising stability. This synthetic pathway enables the creation of various derivatives that may exhibit enhanced biological activities.
-
Comparative Studies : A study comparing similar compounds highlighted the unique properties of this compound:
- Comparison with Other Hydrazines :
Compound Name Structure/Features Unique Aspects 2-Hydrazinobenzoic Acid Lacks Boc protection More reactive due to unprotected hydrazine group 4-Hydrazinobenzoic Acid Different substitution pattern Potentially different biological activities N,N-Diethylhydrazine Aliphatic amine substituents Different solubility and reactivity profiles Benzohydrazide Simple hydrazide structure Less sterically hindered than Boc-protected form
- Comparison with Other Hydrazines :
- In Vitro Studies : Preliminary in vitro studies have indicated that compounds similar to this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-7-5-4-6-8(9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTSVUPYGSOJER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441489 |
Source
|
Record name | 2-(2'-N-Boc-hydrazino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155290-47-4 |
Source
|
Record name | 2-(2'-N-Boc-hydrazino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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